molecular formula C9H12O2 B1218936 3,5-Dimethoxytoluene CAS No. 4179-19-5

3,5-Dimethoxytoluene

Cat. No. B1218936
CAS RN: 4179-19-5
M. Wt: 152.19 g/mol
InChI Key: RIZBLVRXRWHLFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dimethoxytoluene and its derivatives involves various chemical processes, including methylation and cyclization reactions. One study describes the synthesis of 3,5-Dimethoxytoluene derivatives via the methylation of precursor molecules in rose petals, highlighting the biosynthesis pathways in nature (Scalliet et al., 2002). Another approach involves a two-step synthesis starting from commercially available precursors, leading to key intermediates for preparing coenzyme Q compounds (Qiu et al., 2019).

Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxytoluene derivatives has been elucidated using various spectroscopic methods. For example, the structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined by single crystal X-ray diffraction studies, shedding light on the compound's spatial configuration and molecular interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

3,5-Dimethoxytoluene undergoes various chemical reactions, including oxidation and dimerization processes. One study investigated the aerobic oxidation of a similar compound, 3,4-Dimethoxytoluene, with metal/bromide catalysts, revealing insights into the reaction mechanisms and the formation of intermediate compounds (Partenheimer, 2004). Another research demonstrated the promoted dimerization of α-methylstyrene derivatives by 3,5-dimethoxy substituents, highlighting the influence of substituents on the reaction pathways (Schmitt & Birr, 1980).

Physical Properties Analysis

The physical properties of 3,5-Dimethoxytoluene derivatives, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and functional groups present in the compound. Research on similar compounds, such as poly(3,4-dimethoxythiophene), provides insights into their conductivity, film formation abilities, and applications in material science (Hagiwara et al., 1989).

Chemical Properties Analysis

The chemical properties of 3,5-Dimethoxytoluene, including reactivity, stability, and compatibility with other substances, are essential for its application in synthesis and industrial processes. Studies on the synthesis and properties of related compounds, such as 3,5-Dimethoxyphthalic Anhydride, provide valuable information on the reactivity and potential applications of these molecules in synthesizing bioactive compounds and materials (Liu Zuliang, 2007).

Scientific Research Applications

1. Role in Rose Scent Composition

3,5-Dimethoxytoluene (DMT) is identified as a characteristic scent compound in specific roses such as Rosa x hybrida cv. 'Yves Piaget'. Research indicates a positive correlation between the expression levels of two key genes, PAR and OOMT2, and the emission of DMT, demonstrating its significant contribution to the floral scent composition (Chen et al., 2015).

2. In Organic Synthesis

DMT has been utilized in organic synthesis, particularly in the total synthesis of complex molecules. For instance, it served as a starting material in the copper-catalyzed intermolecular [5+2] homodimerization of hydroxy p-quinone, leading to the synthesis of (-)-perezoperezone (Long et al., 2019).

3. In Traditional Chinese Medicine

DMT is one of the major volatile constituents identified in traditional Chinese medicine preparations like Asari Radix et Rhizoma. Its presence and concentration in various tissues and fluids were studied using advanced techniques like headspace-solid phase microextraction-gas chromatography-mass spectrometry (Zhang et al., 2016).

4. Insecticidal Properties

Research on Asarum heterotropoides, a plant used in traditional medicine, revealed that DMT, among other compounds, exhibited significant toxic and repellent effects against certain insect species. This finding highlights its potential in developing natural insecticides (Wang et al., 2018).

5. Cytotoxicity Evaluation

DMT was used in the synthesis of amorfrutins A and B, compounds that showed cytotoxicity and selective cytotoxicity against human tumor cell lines, suggesting its utility in cancer research (Brandes et al., 2020).

6. In Analytical Chemistry

DMT derivatives have been employed in analytical chemistry, particularly in the development of molecularly imprinted sensors for the selective detection of specific compounds in complex matrices, demonstrating its versatility in analytical applications (Capoferri et al., 2017).

7. As A Component in Floral Volatiles

The presence of DMT in the floral volatiles of various stone fruit crops like apricot and peach was studied, highlighting its role in plant-pollinator interactions and suggesting its potential application in enhancing pollination in agricultural settings (El-Sayed et al., 2018).

Safety And Hazards

3,5-Dimethoxytoluene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . In case of contact, immediate medical assistance is advised .

properties

IUPAC Name

1,3-dimethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZBLVRXRWHLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063339
Record name 3,5-Dimethoxytoluene
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3,5-Dimethoxytoluene

CAS RN

4179-19-5
Record name 3,5-Dimethoxytoluene
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Record name 3,5-Dimethoxytoluene
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Record name 3,5-Dimethoxytoluene
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Record name Benzene, 1,3-dimethoxy-5-methyl-
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Record name 3,5-Dimethoxytoluene
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Record name 3,5-dimethoxytoluene
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Synthesis routes and methods I

Procedure details

Commercially available orcinol (5.77 g) was dissolved in acetonitrile (200 ml), dimethyl sulfate (8.47 ml) and potassium carbonate (12.3 g) were added, and the admixture was refluxed for 2.5 hours. The reaction mixture was poured into ice water and partitioned with chloroform, and the chloroform layer was dried with anhydrous magnesium sulfate. The solvent was removed by reduced-pressure distillation, and the resulting residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (5/1) to obtain 5.04 g of the title compound (yield: 82%).
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.47 mL
Type
reactant
Reaction Step Two
Quantity
12.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods II

Procedure details

In contrast cyclohexane-1,3-dione (R2 to R4 are H), for example, can be converted in 76% yield, to 1,3-dimethoxybenzene of type Ic over a Cu2O/thionyl chloride catalyst in methanolic solution. A 60% yield of 1,3-dimethoxy-5-methyl-benzene is obtained as the main product from 5-methyl-cyclohexane-1,3-dione under the same conditions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cu2O thionyl chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
738
Citations
G Scalliet, N Journot, F Jullien, S Baudino… - FEBS …, 2002 - Wiley Online Library
In Chinese rose species and in many modern varieties, two methylated phenolic derivatives, 3,5‐dimethoxytoluene and 1,3,5‐trimethoxybenzene, are major scent components. We …
Number of citations: 112 febs.onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food Chem …, 2019 - fragrancematerialsafetyresource …
RIFM fragrance ingredient safety assessment, 3,5-dimethoxytoluene, CAS Registry Number 4179-19-5 Page 1 Contents lists available at ScienceDirect Food and Chemical Toxicology …
M Wu, Y Xiong, R Han, W Dong… - Journal of Insect …, 2020 - academic.oup.com
Phthorimaea operculella (Zeller) is a worldwide pest of potato. Plant-borne chemicals would be potential alternatives of synthetic chemical fumigants against P. operculella in the storage…
Number of citations: 7 academic.oup.com
Y Wang, S Guo, J Cao, X Pang, Z Zhang, Z Chen… - Molecules, 2018 - mdpi.com
Toxic and repellent effects of the essential oil from Asarum heterotropoides Fr. Schmidt var. mandshuricum (Maxim.) Kitag. were evaluated against Lasioderma serricorne and Liposcelis …
Number of citations: 20 www.mdpi.com
C Li, F Xu, C Cao, MY Shang, CY Zhang, J Yu… - … of Pharmaceutical and …, 2013 - Elsevier
Traditional Chinese medicines (TCM) can be identified by experts according to their odors. However, the identification of these medicines is subjective and requires long-term …
Number of citations: 50 www.sciencedirect.com
JM Tankam, M Ito - Biological and Pharmaceutical Bulletin, 2013 - jstage.jst.go.jp
The aromatherapeutical potential of Piper guineense essential oil was investigated in mice via inhalation administration, and the active compounds were identified. An open field test …
Number of citations: 67 www.jstage.jst.go.jp
RA Hill, GS Macaulay, WS MacLachlan - Journal of the Chemical …, 1987 - pubs.rsc.org
The synthesis of (E)-2,3,5-trihydroxyphenylprop-1-ene (2) and its 4-chloro-(3), 6-chloro-(4), and 4,6-dichloro- derivatives (5) is described. The routes involve the key intermediates, …
Number of citations: 7 pubs.rsc.org
AM El-Sayed, A Sporle, K Colhoun, J Furlong, R White… - Chemoecology, 2018 - Springer
Stone fruit crops grow in various regions around the world and are highly valued for their nutritional content, delicious taste, and economic importance, with an annual worldwide …
Number of citations: 24 link.springer.com
HD Munro, OC Musgrave, R Templeton - Journal of the Chemical …, 1971 - pubs.rsc.org
3,5-Dihydroxytoluene is acylated in the 2-position by octanoyl chloride in the presence of aluminium chloride. In polyphosphoric acid it reacts with 7-oxo-octanoic acid and with crotonic …
Number of citations: 1 pubs.rsc.org
YL LI - Chinese Pharmaceutical Journal, 2020 - pesquisa.bvsalud.org
OBJECTIVE: To evaluate the effectiveness and safety of Asarum insigne Diels and develop a sensitive, accurate, and efficient ultra-fast liquid chromatography coupled with triple …
Number of citations: 0 pesquisa.bvsalud.org

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